3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
This compound is a pyrimidoindole derivative. Pyrimidoindoles are a class of compounds that contain a pyrimidine ring fused to an indole ring. The presence of methoxy and methylbenzyl substituents suggest that this compound might have unique properties compared to other pyrimidoindoles .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidoindole core with methoxy and methylbenzyl substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy and methylbenzyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
- Quinazolinones, such as the compound , have demonstrated potential as anticancer agents . Researchers have explored their ability to inhibit cancer cell growth and proliferation. Further investigations into the specific mechanisms of action and efficacy against different cancer types are warranted.
- Quinazolinones can act as enzyme inhibitors . Understanding their interactions with specific enzymes could lead to the development of targeted therapies for various diseases.
- Some quinazolinone derivatives exhibit antibacterial properties . Investigating the compound’s effectiveness against bacterial pathogens could contribute to the development of new antibiotics.
- Quinazolinones have been explored as antiviral agents . Assessing their activity against specific viruses, such as SARS-CoV-2 or influenza, is crucial for antiviral drug discovery.
- Researchers have investigated quinazolinones for their anti-HIV activity . Evaluating the compound’s potential to inhibit HIV replication or entry could inform future therapeutic strategies.
- Quinazolinones serve as versatile scaffolds in medicinal chemistry . Scientists modify their structure to enhance biological activity. Exploring novel derivatives based on this compound may yield valuable insights.
- Researchers employ various synthetic methods to create quinazolinones, including Niementowski reactions and modifications . Investigating greener and more efficient synthetic routes is essential.
- The compound’s structure can be altered to create diverse analogues with different biological properties . Researchers can explore substituents and functional groups to optimize desired effects.
Anticancer Properties
Enzyme Inhibition
Antibacterial Activity
Antiviral Potential
Anti-HIV Research
Medicinal Chemistry Scaffold
Synthetic Approaches
Derivatives and Analogues
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-18-7-5-8-19(13-18)16-29-23-12-4-3-11-22(23)24-25(29)26(30)28(17-27-24)15-20-9-6-10-21(14-20)31-2/h3-14,17H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNQFYHVAGHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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